molecular formula C38H55N6O14P B605163 ACT-281959 CAS No. 1159501-31-1

ACT-281959

Cat. No.: B605163
CAS No.: 1159501-31-1
M. Wt: 850.8 g/mol
InChI Key: ZDPYSJCPGHHDID-SMCANUKXSA-N
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Description

ACT-281959 is a novel compound that serves as a prodrug for ACT-246475. It is a potent and selective antagonist of the P2Y12 receptor, which plays a crucial role in platelet aggregation. This compound has shown promising antithrombotic efficacy in preclinical studies and has entered clinical trials for further evaluation .

Preparation Methods

Synthetic Routes and Reaction Conditions

ACT-281959 is synthesized through a multi-step process that involves the preparation of its active form, ACT-246475, followed by the conversion to the prodrug form. The synthesis of ACT-246475 involves the following key steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ACT-281959 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product formed from the hydrolysis of this compound is ACT-246475, which is the active form of the compound. Other minor products may include various metabolites formed during the metabolic processing .

Scientific Research Applications

ACT-281959 has several scientific research applications, including:

Mechanism of Action

ACT-281959 exerts its effects by targeting the P2Y12 receptor, a key receptor involved in platelet aggregation. Upon administration, the prodrug is hydrolyzed to its active form, ACT-246475, which binds to the P2Y12 receptor and inhibits its activity. This prevents the activation of platelets and reduces the risk of thrombus formation. The molecular pathways involved include the inhibition of adenosine diphosphate-induced platelet aggregation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ACT-281959

This compound is unique due to its prodrug nature, which allows for improved pharmacokinetic properties and a wider therapeutic window compared to other P2Y12 receptor antagonists. Its selective and potent inhibition of the P2Y12 receptor, combined with its favorable safety profile, makes it a promising candidate for further development as an antithrombotic therapy .

Properties

CAS No.

1159501-31-1

Molecular Formula

C38H55N6O14P

Molecular Weight

850.8 g/mol

IUPAC Name

butyl 4-[(2R)-3-[bis(propan-2-yloxycarbonyloxymethoxy)phosphoryl]-2-[[6-[(3S)-3-methoxypyrrolidin-1-yl]-2-phenylpyrimidine-4-carbonyl]amino]propanoyl]piperazine-1-carboxylate

InChI

InChI=1S/C38H55N6O14P/c1-7-8-20-52-36(47)43-18-16-42(17-19-43)35(46)31(23-59(50,55-24-53-37(48)57-26(2)3)56-25-54-38(49)58-27(4)5)40-34(45)30-21-32(44-15-14-29(22-44)51-6)41-33(39-30)28-12-10-9-11-13-28/h9-13,21,26-27,29,31H,7-8,14-20,22-25H2,1-6H3,(H,40,45)/t29-,31-/m0/s1

InChI Key

ZDPYSJCPGHHDID-SMCANUKXSA-N

SMILES

CCCCOC(=O)N1CCN(CC1)C(=O)C(CP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)NC(=O)C2=CC(=NC(=N2)C3=CC=CC=C3)N4CCC(C4)OC

Isomeric SMILES

CCCCOC(=O)N1CCN(CC1)C(=O)[C@H](CP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)NC(=O)C2=CC(=NC(=N2)C3=CC=CC=C3)N4CC[C@@H](C4)OC

Canonical SMILES

CCCCOC(=O)N1CCN(CC1)C(=O)C(CP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)NC(=O)C2=CC(=NC(=N2)C3=CC=CC=C3)N4CCC(C4)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ACT-281959;  ACT 281959;  ACT281959.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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